molecular formula C17H12Cl2N2O2 B2731116 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 153947-71-8

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2731116
CAS No.: 153947-71-8
M. Wt: 347.2
InChI Key: LUMMVNQEASWIRN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-chlorophenyl)methanone
  • 2,4-Dichlorophenyl isocyanate
  • 4,4’-Dichlorobenzophenone

Uniqueness

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of chlorinated phenyl groups and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(2-Chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2, with a molecular weight of 335.20 g/mol. The compound features a unique oxazole ring that contributes to its biological properties.

PropertyValue
Molecular FormulaC16H14Cl2N2O2
Molecular Weight335.20 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The oxazole derivative is then reacted with substituted anilines to form the final amide product.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Leukemia (CEM-13)

A study reported IC50 values in the micromolar range for related compounds, indicating potential effectiveness in cancer treatment .

The proposed mechanism involves the modulation of specific cellular pathways that lead to apoptosis in cancer cells. For example, compounds like 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide have been shown to activate caspase pathways and increase p53 expression levels, promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications at various positions on the oxazole ring and the phenyl groups can significantly affect potency and selectivity:

  • Chlorine Substitution : The presence of chlorine atoms in the phenyl rings enhances lipophilicity and improves binding affinity to target proteins.
  • Methyl Group Addition : The methyl group at position 5 of the oxazole ring contributes to increased stability and bioavailability.

Case Studies

Several case studies illustrate the biological efficacy of this compound and its analogs:

  • Study on Anticancer Activity : A series of oxazole derivatives were tested against MCF-7 cells, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor growth while exhibiting a favorable pharmacokinetic profile .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-8-6-11(18)7-9-12)16(21-23-10)13-4-2-3-5-14(13)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMMVNQEASWIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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